2-(2-Methoxyphenoxy)-1-phenylethanol
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Overview
Description
2-(2-Methoxyphenoxy)-1-phenylethanol is an organic compound with the molecular formula C15H16O3 It is a phenolic ether derivative, characterized by the presence of a methoxy group (-OCH3) and a phenoxy group (-OPh) attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenoxy)-1-phenylethanol typically involves the reaction of guaiacol (2-methoxyphenol) with phenylacetaldehyde in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the phenolic oxygen of guaiacol attacks the carbonyl carbon of phenylacetaldehyde, followed by reduction to yield the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a multi-step process starting from readily available raw materials. The process involves:
Synthesis of 2-(2-Methoxyphenoxy)ethanol: Guaiacol is reacted with ethylene oxide in the presence of a base to form 2-(2-Methoxyphenoxy)ethanol.
Formation of 2-(2-Methoxyphenoxy)chloroethane: The ethanol derivative is then chlorinated using thionyl chloride or phosphorus trichloride.
Final Reaction: The chloroethane intermediate is reacted with phenylmagnesium bromide (Grignard reagent) to yield this compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenoxy)-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or phenoxy groups, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO), phenylmagnesium bromide in ether
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various phenolic and ether derivatives
Scientific Research Applications
2-(2-Methoxyphenoxy)-1-phenylethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of cardiovascular drugs.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various formulations
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenoxy)-1-phenylethanol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence oxidative stress pathways, inflammatory responses, and cellular signaling mechanisms
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenoxy)phenol: Similar structure but lacks the ethanol backbone.
2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol: Contains additional methoxy groups on the phenyl ring.
2-(2-Methoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)ethanol: Further substituted with methoxy groups
Uniqueness
Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry .
Biological Activity
2-(2-Methoxyphenoxy)-1-phenylethanol, a compound with the molecular formula C₁₅H₁₆O₃, has garnered attention in recent years due to its potential biological activities. This article delves into various aspects of its biological activity, including antimicrobial and antioxidant properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a methoxy group and a phenyl ring, contributing to its diverse biological activities. Its structure can be represented as follows:
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains. The minimal inhibitory concentration (MIC) values for this compound have been reported, demonstrating its potential as an antimicrobial agent.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 32 | 64 |
Escherichia coli | 16 | 32 |
Pseudomonas aeruginosa | 64 | 128 |
These results suggest that the compound may disrupt bacterial cell membranes, leading to cell lysis and death .
2. Antioxidant Activity
The antioxidant properties of this compound have also been explored. It is believed to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases.
Table 2: Antioxidant Activity Assessment
Assay Type | IC50 (µM) |
---|---|
DPPH Radical Scavenging | 45.5 |
ABTS Radical Scavenging | 40.2 |
The compound's ability to inhibit oxidative reactions highlights its potential in therapeutic applications aimed at oxidative stress-related conditions .
Target of Action
The primary mechanism involves the interaction with bacterial cell membranes, where the phenolic structure plays a critical role in penetrating lipid bilayers. This action compromises membrane integrity and leads to cell death.
Biochemical Pathways
The compound participates in biochemical pathways related to lignin degradation, particularly through acidolysis processes that involve breaking down complex lignin structures into simpler phenolic compounds. This pathway is significant for both ecological applications and the development of bio-based products .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various phenolic compounds, this compound was tested against multiple strains of bacteria. The results indicated that it performed comparably to known antibiotics, suggesting its potential as an alternative treatment option.
Case Study 2: Antioxidant Effects in Cellular Models
Another study evaluated the antioxidant effects of the compound in cellular models exposed to oxidative stress. The findings demonstrated a significant reduction in markers of oxidative damage, supporting its use in formulations aimed at enhancing cellular resilience against oxidative insults.
Future Directions
Research into this compound is ongoing, with potential future directions including:
- Development of Pharmaceutical Formulations: Exploring its application in drug development for antimicrobial and antioxidant therapies.
- Further Mechanistic Studies: Investigating detailed molecular mechanisms underlying its biological activities.
- Exploration of Derivatives: Synthesizing analogs to enhance bioactivity and improve pharmacokinetic profiles.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-1-phenylethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-17-14-9-5-6-10-15(14)18-11-13(16)12-7-3-2-4-8-12/h2-10,13,16H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCNFGHEUMUJLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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